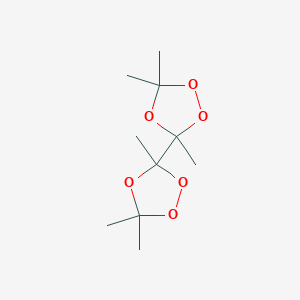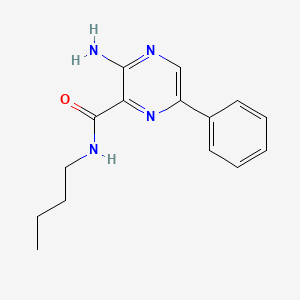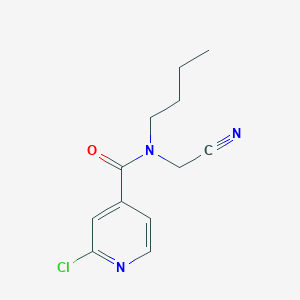
Phenyl (benzenesulfonyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (benzenesulfonyl)acetate is an organic compound that belongs to the class of esters. It is derived from benzenesulfonic acid and phenylacetic acid. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl (benzenesulfonyl)acetate can be synthesized through the esterification of benzenesulfonic acid with phenylacetic acid. The reaction typically involves the use of a dehydrating agent such as phosphorus pentoxide or sulfuric acid to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (benzenesulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl (benzenesulfonyl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phenyl (benzenesulfonyl)acetate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: Shares the phenylacetate moiety but lacks the sulfonyl group.
Benzenesulfonic acid: Contains the sulfonyl group but lacks the ester linkage.
Phenyl sulfonylacetophenone: Contains both the sulfonyl and phenyl groups but differs in the ketone functionality.
Uniqueness
Phenyl (benzenesulfonyl)acetate is unique due to its combination of the ester, sulfonyl, and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .
Eigenschaften
| 118621-31-1 | |
Molekularformel |
C14H12O4S |
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
phenyl 2-(benzenesulfonyl)acetate |
InChI |
InChI=1S/C14H12O4S/c15-14(18-12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
XMYYFLQTJJESCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)CS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-Hydroxy-3-(octadecyloxy)propoxy]propane-1,2-diol](/img/structure/B14303170.png)


